molecular formula C30H43O4- B1264138 3-Oxoglycyrrhetinate

3-Oxoglycyrrhetinate

Cat. No.: B1264138
M. Wt: 467.7 g/mol
InChI Key: QGWDYPREORDRIT-LPXJIFNVSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxoglycyrrhetinate (IUPAC name: 3,11-Dioxoolean-12-ene-30-oic acid) is a triterpenoid derivative derived from glycyrrhetinic acid, a major bioactive component of licorice root (Glycyrrhiza glabra). Structurally, it features a pentacyclic skeleton with ketone groups at positions 3 and 11, a double bond at position 12, and a carboxylic acid group at position 30 (Fig. 1). This compound is enzymatically synthesized via the oxidation of 3α-hydroxyglycyrrhetinate by NADP+-dependent 3α-hydroxyglycyrrhetinate dehydrogenase (EC 1.1.1.230) .

Properties

Molecular Formula

C30H43O4-

Molecular Weight

467.7 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylate

InChI

InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1

InChI Key

QGWDYPREORDRIT-LPXJIFNVSA-M

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)[O-]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-Oxoglycyrrhetinate

Property Value
Molecular Formula C₃₀H₄₄O₄
Exact Molecular Weight 468.324 g/mol
Boiling Point 586.8°C at 760 mmHg
Flash Point 322.7°C
Density 1.14 g/cm³
Refractive Index 1.557
XLogP (Hydrophobicity) 6.1
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Topological Polar Surface 71.4 Ų

Data sourced from experimental and computational analyses .

Comparison with Similar Compounds

This compound belongs to the oleanane-type triterpenoids, a class known for anti-inflammatory, antiviral, and hepatoprotective activities. Below, it is compared with structurally and functionally related compounds: glycyrrhetinic acid, oleanolic acid, and ursolic acid.

Table 2: Structural and Functional Comparison of Triterpenoids

Compound This compound Glycyrrhetinic Acid Oleanolic Acid Ursolic Acid
Core Structure Oleanane Oleanane Oleanane Ursane
Functional Groups 3,11-diketo; C-30 COOH 3-OH, 11-keto; C-30 COOH 3-OH, C-28 COOH 3-OH, C-28 COOH
Molecular Weight (g/mol) 468.32 470.70 456.70 456.70
XLogP 6.1 5.8 7.1 7.2
Key Bioactivities Anti-inflammatory Anti-viral, Anti-ulcer Hepatoprotective Anti-cancer, Anti-diabetic
Metabolic Role Intermediate in glycyrrhetinate catabolism Substrate for this compound synthesis Direct antioxidant Modulates AMPK/mTOR pathways

Key Observations:

Structural Differences: The 3,11-diketo groups in this compound distinguish it from glycyrrhetinic acid (3-OH, 11-keto) and oleanolic/ursolic acids (single 3-OH). The ursane skeleton of ursolic acid introduces a C-19 methyl group, altering membrane permeability compared to oleanane derivatives.

Physicochemical Behavior: this compound’s higher XLogP than glycyrrhetinic acid (6.1 vs. 5.8) suggests greater lipophilicity, which may enhance tissue penetration but reduce oral bioavailability.

Biological Activities: Unlike glycyrrhetinic acid, which directly inhibits 11β-hydroxysteroid dehydrogenase (11β-HSD2), this compound’s anti-inflammatory effects are linked to NADPH-dependent enzymatic pathways . Oleanolic and ursolic acids exhibit broader therapeutic spectra (e.g., anti-cancer) due to their hydroxyl groups, which facilitate radical scavenging.

Metabolic Pathways: this compound is a metabolic intermediate, whereas glycyrrhetinic acid is a primary metabolite of glycyrrhizin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxoglycyrrhetinate
Reactant of Route 2
3-Oxoglycyrrhetinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.